2,6-dichloro-N-methyl-N-(naphthalen-1-yl)pyridine-3-carboxamide
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Overview
Description
2,6-Dichloro-N-methyl-N-(naphthalen-1-yl)pyridine-3-carboxamide is a complex organic compound characterized by its unique molecular structure, which includes a pyridine ring substituted with chlorine atoms and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dichloro-N-methyl-N-(naphthalen-1-yl)pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridine core. One common approach is the reaction of 2,6-dichloropyridine-3-carboxylic acid with N-methyl-N-(naphthalen-1-yl)amine under specific conditions, such as the use of coupling reagents like DCC (Dicyclohexylcarbodiimide) and a suitable solvent like dichloromethane.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like KMnO₄ (Potassium permanganate) or CrO₃ (Chromium trioxide) can be used under acidic conditions.
Reduction: Reducing agents such as LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like NaOH (Sodium hydroxide) or K₂CO₃ (Potassium carbonate).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Research has shown that derivatives of this compound exhibit biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: Potential medical applications include the development of new therapeutic agents targeting various diseases, leveraging its biological activity.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 2,6-dichloro-N-methyl-N-(naphthalen-1-yl)pyridine-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes.
Comparison with Similar Compounds
2,6-Dichloro-N-ethyl-N-(naphthalen-1-yl)pyridine-3-carboxamide
2,6-Dichloro-N-phenyl-N-(naphthalen-1-yl)pyridine-3-carboxamide
2,6-Dichloro-N-(naphthalen-1-yl)pyridine-3-carboxamide
Uniqueness: Compared to similar compounds, 2,6-dichloro-N-methyl-N-(naphthalen-1-yl)pyridine-3-carboxamide stands out due to its specific substitution pattern and the presence of the methyl group, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
2,6-dichloro-N-methyl-N-naphthalen-1-ylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O/c1-21(17(22)13-9-10-15(18)20-16(13)19)14-8-4-6-11-5-2-3-7-12(11)14/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAMQVGMRPSKAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC2=CC=CC=C21)C(=O)C3=C(N=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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